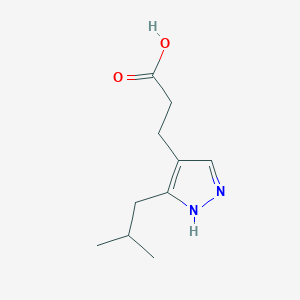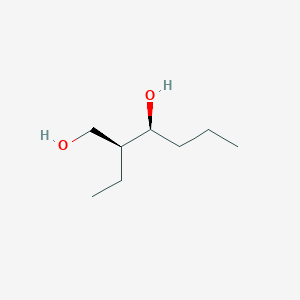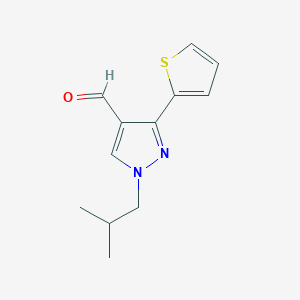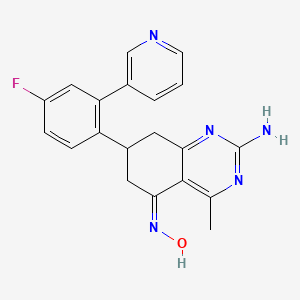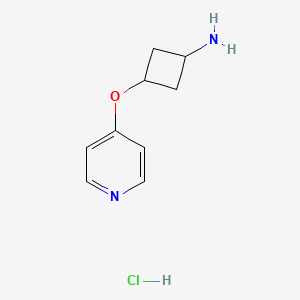
Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of cyclobutane derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the pyridin-4-yloxy group: This step may involve nucleophilic substitution reactions where a pyridine derivative is introduced to the cyclobutane ring.
Hydrochloride formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or reduce other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine ring or the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential. They could be investigated for their efficacy in treating various diseases or conditions.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Cyclobutane derivatives: Other cyclobutane derivatives with different substituents.
Pyridine derivatives: Compounds with pyridine rings but different functional groups.
Amines: Compounds with primary, secondary, or tertiary amine groups.
Uniqueness
Rac-(1s,3s)-3-(pyridin-4-yloxy)cyclobutan-1-amine hydrochloride is unique due to its specific combination of a cyclobutane ring, a pyridine ring, and an amine group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
2913226-42-1 |
|---|---|
分子式 |
C9H13ClN2O |
分子量 |
200.66 g/mol |
IUPAC名 |
3-pyridin-4-yloxycyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2O.ClH/c10-7-5-9(6-7)12-8-1-3-11-4-2-8;/h1-4,7,9H,5-6,10H2;1H |
InChIキー |
NRLDMHRXMJFTHD-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1OC2=CC=NC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


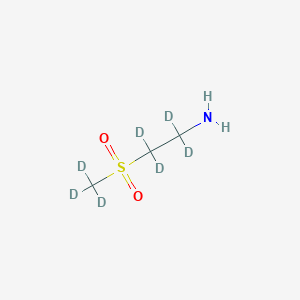
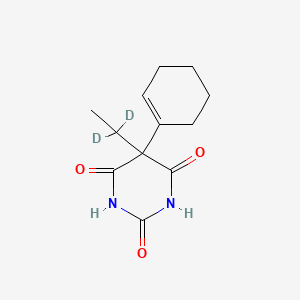
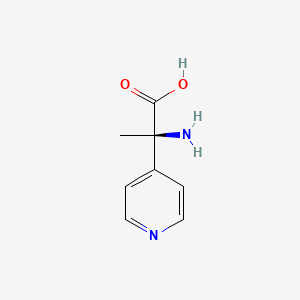
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)


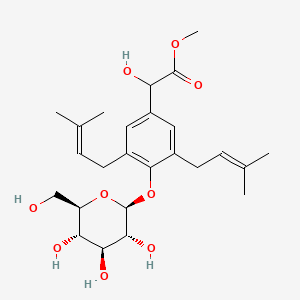

![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)

